molecular formula C14H28O2 B154456 4-tert-Butylcyclohexanone diethyl acetal CAS No. 1900-58-9

4-tert-Butylcyclohexanone diethyl acetal

Cat. No.: B154456
CAS No.: 1900-58-9
M. Wt: 228.37 g/mol
InChI Key: QTSXNUWFLGKEKB-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexanone diethyl acetal is an organic compound with the molecular formula C14H28O2 and a molecular weight of 228.37 g/mol . It is a derivative of 4-tert-Butylcyclohexanone, where the ketone group is protected by forming an acetal with diethyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-tert-Butylcyclohexanone diethyl acetal typically involves the reaction of 4-tert-Butylcyclohexanone with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-tert-Butylcyclohexanone diethyl acetal can undergo various chemical reactions, including:

    Hydrolysis: The acetal group can be hydrolyzed back to the original ketone and ethanol in the presence of an acid or base.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, such as 4-tert-Butylcyclohexanol.

    Substitution: The compound can undergo substitution reactions where the tert-butyl group or other substituents are replaced by different functional groups.

Common reagents and conditions used in these reactions include acids or bases for hydrolysis, oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction .

Scientific Research Applications

4-tert-Butylcyclohexanone diethyl acetal has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 4-tert-Butylcyclohexanone diethyl acetal include other acetals and ketals derived from different ketones and alcohols. Some examples are:

The uniqueness of this compound lies in its specific structure, which provides stability and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-tert-butyl-1,1-diethoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-6-15-14(16-7-2)10-8-12(9-11-14)13(3,4)5/h12H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSXNUWFLGKEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC(CC1)C(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172465
Record name 4-t-Butylcyclohexanone diethyl ketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1900-58-9
Record name 4-t-Butylcyclohexanone diethyl ketal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-t-Butylcyclohexanone diethyl ketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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